molecular formula C18H15N7 B5874826 nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone

Cat. No. B5874826
M. Wt: 329.4 g/mol
InChI Key: IYYVYKOERSXQCA-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone, also known as NAPH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. NAPH is a pyrazolopyrimidine derivative that has shown promising results in various studies related to cancer, inflammation, and oxidative stress.

Mechanism of Action

The exact mechanism of action of nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is not fully understood. However, it has been proposed that nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been found to scavenge free radicals and inhibit lipid peroxidation, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has also been found to increase the levels of glutathione (GSH), an important antioxidant in the body. Additionally, nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been found to decrease the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

Nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. Additionally, nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the research on nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone. One of the future directions is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another future direction is to study its effects on other diseases related to inflammation and oxidative stress, such as cardiovascular diseases and neurodegenerative diseases. Additionally, future research could focus on identifying the exact mechanism of action of nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone and developing more potent derivatives of nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone with improved therapeutic properties.

Synthesis Methods

The synthesis of nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone involves the reaction of 4-aminoantipyrine, benzaldehyde, and hydrazine hydrate in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

Nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and oxidative stress. nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone has been found to possess potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

1-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7/c1-2-5-14(6-3-1)12-25-18-16(11-23-25)17(20-13-21-18)24-22-10-15-7-4-8-19-9-15/h1-11,13H,12H2,(H,20,21,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYVYKOERSXQCA-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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